molecular formula C17H10O4 B1249582 1,3-dihydroxy-12H-benzo[b]xanthen-12-one CAS No. 22315-94-2

1,3-dihydroxy-12H-benzo[b]xanthen-12-one

Cat. No.: B1249582
CAS No.: 22315-94-2
M. Wt: 278.26 g/mol
InChI Key: MSAPVEXKCXYFIM-UHFFFAOYSA-N
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Description

1,3-dihydroxy-12H-benzo[b]xanthen-12-one, also known as this compound, is a useful research compound. Its molecular formula is C17H10O4 and its molecular weight is 278.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis

  • Efficient Synthesis in Ionic Liquid : 1,3-Dihydroxy-12H-benzo[b]xanthen-12-one derivatives can be synthesized efficiently using ionic liquids. This method simplifies the reaction work-up and allows for the reuse of the ionic liquid, highlighting an environmentally friendly approach to chemical synthesis (Du et al., 2013).

Photophysical Properties

  • Impact on Photophysical Properties : The presence of a hydroxyl group in benzo[a]xanthenes, like this compound, influences their photophysical properties. Studies have shown significant changes in absorption and emission spectra in various solvents, indicating potential applications in optical and electronic materials (Aggarwal & Khurana, 2014).

DNA Binding and Cytotoxic Activities

  • DNA Interactions and Cytotoxicity : This compound demonstrates notable binding affinity with DNA, suggesting potential applications in molecular biology and pharmacology. Additionally, it exhibits significant cytotoxic activity against certain cancer cell lines, which could be valuable in cancer research and therapy (Wang et al., 2009).

Enzyme Inhibition

  • Inhibition of Key Enzymes : Derivatives of this compound have been found to inhibit enzymes like acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase. These enzymes are crucial in various physiological processes, including detoxification and neurological functions, suggesting potential therapeutic applications (Turhan et al., 2020).

Crystallographic and Quantum Chemical Studies

  • Structural Analysis through X-Ray and Quantum Chemical Methods : Advanced spectroscopic and computational techniques have been employed to analyze the molecular structure and properties of similar benzo[a]xanthenes. Such studies are fundamental in understanding the chemical behavior and potential applications of these compounds (Aggarwal & Khurana, 2015).

Mechanism of Action

Properties

IUPAC Name

1,3-dihydroxybenzo[b]xanthen-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10O4/c18-11-7-13(19)16-15(8-11)21-14-6-10-4-2-1-3-9(10)5-12(14)17(16)20/h1-8,18-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSAPVEXKCXYFIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=O)C4=C(C=C(C=C4O3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3-hydroxy-2-naphthoic acid (2.0 g, 10.63 mmol), phloroglucinol (1.34 g, 10.63 mmol), ZnCl2 (3.30 g, 24.24 mmol) and POCl3 (40 mL) was stirred under reflux at 80° C. for 5 hours. After the reaction was completed, the reaction mixture was cooled to room temperature and was very slowly added to 1 L of ice water. The resulting solid was allowed to stand (1 d), filtered, washed with water, and then dried under reduced pressure to obtain an ocherous compound. This compound was separated and purified by silica gel column chromatography (developing solvent: ethyl acetate:n-hexane=1:3 (v/v)) to give the title compound (289 mg, 9.8%) as a yellow solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.34 g
Type
reactant
Reaction Step One
Name
Quantity
3.3 g
Type
catalyst
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Two
Yield
9.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1,3-dihydroxy-12H-benzo[b]xanthen-12-one interact with DNA, and what are the downstream effects?

A1: Research indicates that this compound interacts with calf thymus DNA (ctDNA) through intercalation. [] This means the molecule inserts itself between the base pairs of DNA. This interaction was suggested by experiments using absorption spectroscopy, fluorescence spectroscopy, circular dichroism spectroscopy, and viscosity measurements. [] While the specific downstream effects aren't detailed in the provided research, DNA intercalation can interfere with essential cellular processes like replication and transcription, ultimately leading to cell death. This is supported by the observed cytotoxic activity of this compound against cancer cell lines. []

Q2: How does the structure of this compound relate to its activity compared to similar compounds?

A2: this compound possesses linearly fused aromatic rings. This structural feature contributes to its higher binding affinity to DNA compared to its isomer, 9,11-dihydroxy-12H-benzo[a]xanthen-12-one, which has angularly fused aromatic rings. [] This difference in binding affinity highlights the importance of the aromatic ring arrangement for DNA interaction and potentially influences the cytotoxic activity of these compounds. Further research exploring structural modifications within this class of compounds could provide valuable insights into structure-activity relationships and optimize their anticancer properties.

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